2,2,2-trifluoroethyl N-(1,3-benzothiazol-2-yl)carbamate
Overview
Description
2,2,2-Trifluoroethyl N-(1,3-benzothiazol-2-yl)carbamate is a chemical compound with the molecular formula C10H7F3N2O2S and a molecular weight of 276.23 g/mol . This compound is characterized by the presence of a trifluoroethyl group and a benzothiazole moiety, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(1,3-benzothiazol-2-yl)carbamate typically involves the reaction of 2-aminobenzothiazole with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl N-(1,3-benzothiazol-2-yl)carbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The trifluoroethyl group can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and alcohol.
Oxidation and Reduction: The benzothiazole moiety can undergo oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted benzothiazole derivatives.
Hydrolysis: 2-Aminobenzothiazole and 2,2,2-trifluoroethanol.
Oxidation and Reduction: Various oxidized or reduced forms of the benzothiazole ring.
Scientific Research Applications
2,2,2-Trifluoroethyl N-(1,3-benzothiazol-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(1,3-benzothiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The benzothiazole moiety can interact with active sites of enzymes or binding pockets of receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate
- 2,2,2-Trifluoroethyl N-(1,3-benzothiazol-2-yl)carbamate
Uniqueness
This compound is unique due to its specific combination of trifluoroethyl and benzothiazole groups, which confer distinct chemical and biological properties. The trifluoroethyl group enhances the compound’s stability and lipophilicity, while the benzothiazole moiety provides a versatile scaffold for further functionalization .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(1,3-benzothiazol-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2S/c11-10(12,13)5-17-9(16)15-8-14-6-3-1-2-4-7(6)18-8/h1-4H,5H2,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTVLABBSSEIMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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